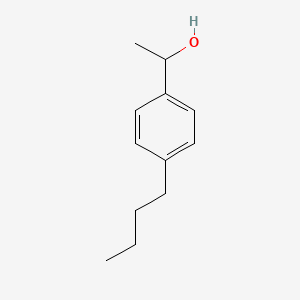
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-(methylthio)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-(methylthio)phenyl)propanamide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Potential in Tissue Repair and Inflammation Management
Compounds with structural elements similar to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-(methylthio)phenyl)propanamide have been explored for their ability to manage inflammation and tissue damage. For instance, derivatives of 4-thiazolidinone, which share a thematic chemical structure with the compound , have shown effectiveness in affecting the inflammatory/oxidative process, involving key mediators like nuclear factor κB (NF-κB) and matrix metalloproteinases (MMPs). Specifically, certain derivatives have demonstrated appreciable anti-inflammatory and potential wound healing effects, highlighting their role in tissue repair processes (Incerti et al., 2018).
2. Anticancer and Anti-HCV Properties
Another area of interest is the exploration of structurally related compounds for their anticancer and anti-HCV (Hepatitis C virus) activities. Novel derivatives have been synthesized and tested for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research underscores the multifaceted applications of these compounds in treating complex diseases, including cancer and viral infections (Küçükgüzel et al., 2013).
3. Antimicrobial and Anti-inflammatory Agents
Further studies have delved into the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, aiming at developing new antimicrobial and anti-inflammatory agents. These efforts highlight the potential of such compounds in addressing microbial infections and inflammatory conditions, thus broadening the scope of applications for molecules within this chemical space (Kendre et al., 2015).
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-28-17-10-7-15(8-11-17)9-12-19(24)22-18(16-5-3-2-4-6-16)13-23-20(25)14-27-21(23)26/h2-8,10-11,18H,9,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMCXXYOSURRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2774366.png)

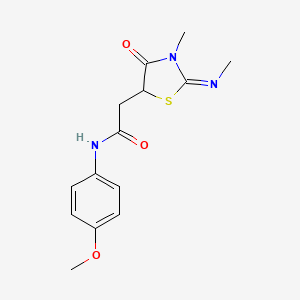
![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2774369.png)
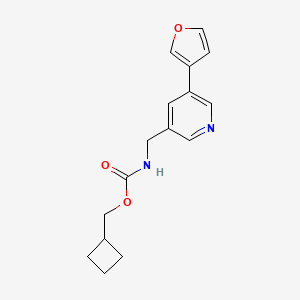
![6,7-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2774376.png)
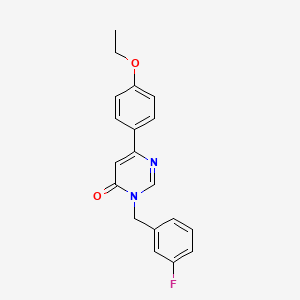
![N-(7-oxaspiro[3.5]nonan-1-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2774378.png)
amino}butanoic acid](/img/structure/B2774381.png)
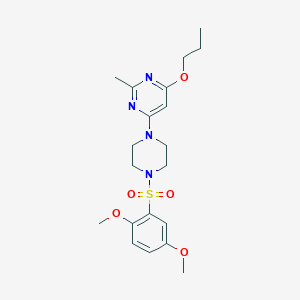
![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2774385.png)
![2-[(Dimethylamino)methylidene]cyclopentan-1-one](/img/structure/B2774387.png)

